1-Amino-5-phenylpyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-5-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDYQKJKNHLGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60749862 | |
| Record name | 1-Amino-5-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60749862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88730-07-8 | |
| Record name | 1-Amino-5-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60749862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of the 1 Amino 5 Phenylpyrrolidin 2 One Core
Reactions Involving the N-1 Amino Group
The primary amino group at the N-1 position is a key site for nucleophilic reactions, allowing for a variety of functionalizations. Common transformations include acylation, alkylation, and condensation reactions to form Schiff bases. These reactions are fundamental in modifying the properties of the molecule and in building more elaborate chemical architectures.
N-Acylation: The N-1 amino group readily reacts with acylating agents such as acid chlorides and anhydrides. nih.govresearchgate.net This process is a common strategy for introducing a wide array of functional groups. For instance, N-acetylation can be achieved using reagents like acetic anhydride. nih.gov This reaction is significant not only as a method for creating derivatives but also as a protective strategy in multi-step syntheses.
N-Alkylation: Alkylation of the N-1 amino group can be accomplished using alkyl halides. This reaction introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Hydrogen-borrowing catalysis represents a modern and efficient method for C-N bond formation, where alcohols can be used as alkylating agents, offering a greener alternative to traditional methods that use alkyl halides. nih.gov
Schiff Base Formation: The primary amino group can undergo condensation with aldehydes and ketones to form corresponding imines, also known as Schiff bases. This reaction is typically reversible and can be catalyzed by either acid or base. The formation of these imines opens pathways for further transformations, including reduction to secondary amines or participation in cycloaddition reactions.
Table 1: Representative Reactions of the N-1 Amino Group
| Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides | N-Acyl-1-aminopyrrolidin-2-one | Introduction of functional groups, protection strategy nih.govresearchgate.net |
| N-Alkylation | Alkyl Halides, Alcohols (via hydrogen borrowing) | N-Alkyl-1-aminopyrrolidin-2-one | Modification of steric/electronic properties nih.gov |
Reactivity of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one ring, a γ-lactam, possesses its own distinct reactivity, primarily centered around the amide bond and the adjacent alpha-carbon. Key transformations include ring-opening hydrolysis and reduction of the carbonyl group.
Lactam Hydrolysis: The cyclic amide (lactam) functionality can be hydrolyzed under acidic or basic conditions. chemicalbook.com This reaction cleaves the ring between the carbonyl carbon (C-2) and the nitrogen (N-1), yielding a γ-amino acid derivative. In the case of 1-Amino-5-phenylpyrrolidin-2-one, hydrolysis would lead to the formation of 4-amino-4-phenylbutanoic acid, with the N-1 amino group retained as a hydrazine (B178648) moiety attached to the resulting amino acid.
Reduction of the Carbonyl Group: The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the pyrrolidin-2-one ring into a pyrrolidine (B122466) ring. chemicalbook.com Applying this to the title compound would yield 1-amino-5-phenylpyrrolidine.
Reactions at the α-Carbon: The carbon atom alpha to the carbonyl group (C-3) has acidic protons, which can be removed by a strong base to form an enolate. sketchy.comyoutube.com This enolate is nucleophilic and can react with various electrophiles, allowing for alkylation or other functionalizations at the C-3 position. msu.edu Aldol-type condensation reactions are also possible, where the enolate reacts with another carbonyl compound to form a new carbon-carbon bond. acs.org
Table 2: Key Reactions of the Pyrrolidin-2-one Ring
| Reaction Type | Reagent(s) | Site of Reaction | Product Type |
|---|---|---|---|
| Lactam Hydrolysis | Strong Acid or Base (e.g., HCl, NaOH) | C2-N1 Amide Bond | γ-Amino Acid Derivative |
| Carbonyl Reduction | Strong Reducing Agent (e.g., LiAlH₄) | C2 Carbonyl Group | Pyrrolidine Derivative chemicalbook.com |
Formation of Polycyclic Systems and Complex Architectures from Pyrrolidin-2-one Precursors
The pyrrolidin-2-one scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.net These reactions often involve creating new rings by leveraging the reactivity of both the lactam and its substituents.
Cycloaddition Reactions: The pyrrolidin-2-one core can participate in cycloaddition reactions to construct fused-ring systems. For example, 1,3-dipolar cycloaddition reactions are a powerful tool for creating complex polycyclic pyrrolidine derivatives. thieme.de These methods allow for the regio- and stereoselective synthesis of highly functionalized fused heterocycles.
Annulation Strategies: Annulation, the formation of a new ring onto an existing one, can be achieved through various strategies. Palladium-catalyzed reactions, for instance, are increasingly used for the synthesis of fused carbo- and heterocycles from lactam precursors. researchgate.net One-pot reactions involving sequential ring-closure, ring-opening, and cycloaddition can lead to novel fused pyridine (B92270) derivatives from pyrrolidine-based starting materials. acs.org Furthermore, sequential reactions like the aza-Piancatelli rearrangement followed by a Conia-ene type reaction can produce cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org
Table 3: Strategies for Polycyclic System Formation
| Synthetic Strategy | Key Features | Resulting Architecture |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Use of dipolarophiles with ylides generated from the pyrrolidine core. | Fused-ring heptacyclic pyrrolidines thieme.de |
| Palladium-Catalyzed Annulation | Transition-metal catalyzed C-C and C-N bond formation. | Fused carbo- and heterocycles researchgate.net |
Functionalization of the Phenyl Moiety at C-5
The phenyl ring attached at the C-5 position is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions that allows for the introduction of various substituents onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The directing effects of the pyrrolidin-2-one ring will influence the position of substitution (ortho, meta, or para).
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Direct nitration of five-membered heterocycles and their derivatives has been successfully performed using reagents like nitric acid in trifluoroacetic anhydride, which can afford mononitro derivatives. researchgate.net The position of nitration on the phenyl ring will be influenced by the electronic nature of the rest of the molecule.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using an appropriate halogen source and a Lewis acid catalyst (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃). masterorganicchemistry.com Regioselective halogenation can be achieved through C-H activation processes. For example, palladium-catalyzed reactions using N-halosuccinimides (NBS for bromination, NCS for chlorination, NIS for iodination) can direct halogenation to the ortho position of a phenyl ring attached to a directing group. nih.gov This methodology has been demonstrated on related benzodiazepine (B76468) structures and provides a pathway to specifically functionalize the 2'-position of the phenyl ring.
Table 4: Electrophilic Aromatic Substitution on the C-5 Phenyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitro-phenyl derivative masterorganicchemistry.comresearchgate.net |
| Bromination | Br₂ / FeBr₃ | Bromo-phenyl derivative masterorganicchemistry.com |
| Chlorination | Cl₂ / AlCl₃ | Chloro-phenyl derivative masterorganicchemistry.com |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Amino-5-phenylpyrrolidin-2-one in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the assignment of the molecule's constitution and stereochemistry.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For pyrrolidine (B122466) derivatives, the signals for the protons on the five-membered ring typically appear in a specific region of the spectrum. The protons of the phenyl group will exhibit characteristic signals in the aromatic region. The protons of the amino group will also have a distinct chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The carbonyl carbon of the pyrrolidin-2-one ring is particularly deshielded and appears at a characteristic downfield shift. The carbons of the phenyl ring and the pyrrolidine ring will also have distinct chemical shifts, which can be assigned based on established correlation tables and computational predictions. For instance, in a related compound, 4-amino-1-phenylpyrrolidin-2-one, the molecular formula is given as C10H12N2O. nih.gov
A general approach to analyzing NMR spectra for such compounds involves:
Integration: The area under each ¹H NMR signal is proportional to the number of protons it represents.
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus.
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about connectivity.
The following table presents hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shift ranges for similar structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~175 |
| Phenyl C (quaternary) | - | ~140 |
| Phenyl CH | ~7.2-7.5 | ~120-130 |
| CH (at position 5) | ~4.5-5.0 | ~60-70 |
| CH₂ (pyrrolidine ring) | ~2.0-3.0 | ~30-40 |
| NH₂ | ~3.0-4.0 | - |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and determining the stereochemistry of this compound.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for establishing the connectivity between different parts of the molecule, such as linking the phenyl group to the pyrrolidine ring and confirming the position of the amino group. For example, correlations would be expected between the proton at C5 and the carbons of the phenyl ring.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the substituents on the pyrrolidine ring. For instance, the presence or absence of an NOE between the proton at C5 and specific protons on the pyrrolidine ring can help define their relative orientation (cis or trans).
The combination of one- and two-dimensional NMR techniques allows for a complete and detailed assignment of the molecular structure of this compound in solution.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational modes of its chemical bonds.
Key characteristic absorption bands for this compound would include:
N-H Stretching: The amino (NH₂) group will typically show one or two sharp to moderately broad absorption bands in the region of 3500-3300 cm⁻¹. The presence of two bands is characteristic of a primary amine.
C=O Stretching: The carbonyl group of the lactam (pyrrolidin-2-one) ring will exhibit a strong, sharp absorption band around 1700-1650 cm⁻¹. The exact position can be influenced by ring strain and conjugation.
C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring and the amino group will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Aromatic C-H and C=C Stretching: The phenyl group will show characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.
The following table summarizes the expected IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3500-3300 |
| Carbonyl (C=O) | C=O Stretch | 1700-1650 |
| Phenyl | Aromatic C=C Stretch | 1600-1450 |
| Phenyl | Aromatic C-H Stretch | >3000 |
| Amine/Lactam | C-N Stretch | 1250-1020 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of this compound. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₂N₂O), the expected exact mass would be approximately 176.09 g/mol . nih.gov
Fragmentation Pattern: The molecule will fragment in a characteristic manner upon ionization. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound might include:
Loss of the amino group (NH₂).
Cleavage of the phenyl group.
Ring opening of the pyrrolidinone moiety.
Loss of carbon monoxide (CO) from the lactam ring.
The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its identity and distinguish it from isomers. For instance, in the mass spectral analysis of a related synthetic cathinone, α-pyrrolidino-2-phenylacetophenone, the data was obtained using a single quadrupole GC-EI-MS. nih.gov
The following table illustrates a hypothetical fragmentation pattern for this compound.
| Fragment Ion (m/z) | Possible Identity |
| 176 | [M]⁺ |
| 160 | [M - NH₂]⁺ |
| 148 | [M - CO]⁺ |
| 99 | [C₅H₇NO]⁺ (pyrrolidinone fragment) |
| 77 | [C₆H₅]⁺ (phenyl fragment) |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction analysis of this compound would reveal:
Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and adopts a puckered conformation, typically an envelope or twist form, to minimize steric strain. X-ray crystallography can precisely define this conformation. In a similar structure, the five-membered ring of a pyrrolidinium (B1226570) cation was found to adopt a twisted conformation. nih.gov
Orientation of the Phenyl and Amino Groups: The analysis would determine the spatial orientation of the phenyl and amino substituents relative to the pyrrolidine ring. This includes the dihedral angles that describe the rotation around the bonds connecting these groups to the ring.
Absolute Stereochemistry: If the compound is chiral, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenters.
Intermolecular Interactions: The crystal structure reveals how the molecules pack in the solid state, including details of any hydrogen bonding involving the amino group and the carbonyl oxygen, as well as other intermolecular forces that dictate the crystal lattice.
The following table outlines the type of data obtained from an X-ray crystallographic analysis.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise 3D position of each atom. |
| Bond Lengths and Angles | Geometric parameters of the molecule. |
| Torsion Angles | Conformational details of the molecule. |
| Hydrogen Bonding Parameters | Geometry of intermolecular hydrogen bonds. |
Intermolecular Interactions in Crystal Packing
The crystal structure of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride hemihydrate is characterized by a variety of intermolecular forces, including hydrogen bonds and π-π interactions, which collectively dictate the three-dimensional arrangement of the molecules in the solid state. nih.govnih.gov
In addition to hydrogen bonding, π-π interactions between the phenyl rings of adjacent molecules play a significant role in the crystal assembly. nih.gov The analysis of the crystal structure of the hydrochloride salt of α-D2PV reveals the presence of π-π stacking. researchgate.net Specifically, two types of π-π interactions are observed: parallel-displaced stacking and edge-to-face interactions. nih.govresearchgate.net In the anhydrous form of the α-D2PV salt, the two arene rings are involved in the formation of π-π bonds with parallel-displaced geometries. researchgate.net Furthermore, one of the phenyl rings engages in a C-H...π interaction with a neighboring arene ring, leading to a linear arrangement of the molecules within the crystal. researchgate.net
The distances between the centroids of the interacting phenyl rings are indicative of significant π-π stacking, with values recorded at 3.684 Å. nih.gov The carbon-carbon distances between the rings fall in the range of 3.6600 (17) to 3.6985 (17) Å, which are considered short and further underscore the importance of these interactions in the crystal packing. nih.gov The angle between the normals to the planes of the two interacting phenyl rings is 108.9°. nih.gov The absence of water molecules in the anhydrous crystal structure of the chloride salt of α-D2PV allows for the formation of different types of intermolecular interactions compared to its hydrated form. researchgate.net
While these findings pertain to a structural analogue, they offer a valuable predictive framework for understanding the solid-state behavior of this compound. It is reasonable to hypothesize that the amino group and the phenyl ring of this compound would similarly participate in hydrogen bonding and π-π stacking interactions, respectively, to define its crystal architecture. The presence of the primary amine would likely lead to strong N-H···O hydrogen bonds with the carbonyl oxygen of the pyrrolidinone ring of neighboring molecules, a common motif in the crystal structures of related compounds.
Interactive Data Table: Crystallographic Interaction Data for the Analogue 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride
| Interaction Type | Geometric Parameter | Value | Reference |
| π-π Stacking | Ring Centroid Distance | 3.684 Å | nih.gov |
| π-π Stacking | C-C Distance Range | 3.6600 (17) - 3.6985 (17) Å | nih.gov |
| π-π Stacking | Angle Between Ring Plane Normals | 108.9° | nih.gov |
Computational Chemistry and Molecular Modeling for Mechanistic Insights and Predictive Analysis
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 1-Amino-5-phenylpyrrolidin-2-one, might interact with a biological target, typically a protein or nucleic acid. The simulation calculates the binding affinity, which is an estimate of the strength of the interaction.
A hypothetical molecular docking study of this compound would involve selecting a relevant biological target and using software to place the compound into the target's binding site. The results would be presented in a data table, as shown below, indicating the predicted binding energy and the key amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for this compound (Note: This data is illustrative and not based on actual experimental results.)
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |
|---|---|---|---|
| Example Target A | -8.5 | Tyr123, Phe256, Asn345 | 2 |
| Example Target B | -7.2 | Val89, Leu198, Ser290 | 1 |
This table is for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
To complement molecular docking, molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. An MD simulation would reveal the flexibility of this compound and the stability of its interaction with a target protein. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe conformational changes and confirm if the binding predicted by docking is stable.
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. These methods are based on the principles of quantum mechanics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT would be used to determine its most stable three-dimensional shape (geometry optimization) and to calculate its electronic properties, such as charge distribution and dipole moment. These calculations are fundamental for understanding the molecule's intrinsic characteristics.
Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Table 2: Representative Quantum Chemical Parameters from FMO Analysis (Note: This data is for general illustration and not specific to this compound.)
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | 4.0 to 6.0 |
This table provides a general example of FMO data and is not based on actual calculations for the specified compound.
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an ESP map would reveal the most likely sites for intermolecular interactions, including hydrogen bonding.
Prediction of Structure-Activity Relationships (SAR) through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the physicochemical properties of a series of compounds with their observed biological activities. While no specific computational SAR studies for this compound are available, such research would involve synthesizing and testing a range of its derivatives to build a predictive model for designing more potent analogs.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical in Vivo
General Biological Spectrum of Pyrrolidin-2-one Scaffolds
The five-membered γ-lactam ring of pyrrolidin-2-one is a versatile structural motif found in both natural and synthetic compounds that exhibit a wide range of pharmacological effects. rdd.edu.iqorientjchem.org Its unique three-dimensional structure allows for diverse substitutions, leading to compounds with activities spanning antimicrobial, anti-inflammatory, anticancer, and central nervous system effects. nih.govnih.gov
Derivatives of the pyrrolidin-2-one scaffold have demonstrated significant potential as antimicrobial agents, with activity against various bacterial and fungal strains. orientjchem.orgnih.gov For instance, certain N-substituted pyrrolidin-2-one derivatives have been shown to possess good antibacterial activity. rdd.edu.iq A novel amino phenyl pyrrolidine-2-one compound was found to exhibit selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq
Studies have shown that some pyrrolidin-2-one derivatives are effective against both Gram-positive and Gram-negative bacteria. who.int For example, certain sulfonamide-containing amino acid conjugates with a pyrrolidinone base showed marked activity against E. coli and S. aureus. who.int Similarly, some 2-hydroxypyrrolidine derivatives have been identified as potent antibacterial agents, with one compound, 1-(quinolin-3-yl)pyrrolidin-2-ol, showing high sensitivity against E. coli and K. pneumoniae. symbiosisonlinepublishing.com
In the realm of antifungal activity, pyrrolidin-2-one derivatives have also shown promise. orientjchem.org Some compounds have exhibited excellent activity against fungi such as A. flavus and A. alternata. who.int The antifungal potential is often linked to the specific substitutions on the pyrrolidinone ring, which can influence the compound's ability to interact with fungal cell components. nih.govnih.gov
| Derivative Class | Target Organism | Observed Effect | Reference(s) |
| Amino phenyl pyrrolidine-2-one | Enterococcus faecalis (VRE) | Selective inhibition | rdd.edu.iq |
| Sulfonamide-amino acid conjugates | E. coli, S. aureus | Marked antibacterial activity | who.int |
| 2-Hydroxypyrrolidine derivatives | E. coli, K. pneumoniae | High sensitivity | symbiosisonlinepublishing.com |
| Sulfonamide-amino acid conjugates | A. flavus, A. alternata | Excellent antifungal activity | who.int |
The pyrrolidin-2-one scaffold has been a foundation for the development of compounds with notable anti-inflammatory and analgesic properties. nih.gov Research has indicated that certain derivatives can modulate inflammatory pathways. For example, a newly synthesized pivalate-based succinimide (B58015) derivative demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes in vitro. nih.gov
In preclinical models, some pyrrolidin-2-one derivatives have shown potent analgesic effects. A study on substituted pyrrolidines revealed that certain ester derivatives of 5-methyl-5-phenyl-3-pyrrolidinol possessed analgesic activity. journalagent.com Another study focused on pyrrolidinomorphinan derivatives, which were found to be active in writhing tests in mice, suggesting that their analgesic effects are mediated by the opioid system. researchgate.net Furthermore, newly synthesized pyrrolidine (B122466) derivatives have been evaluated for their in vivo analgesic and anti-inflammatory activity, with some compounds exhibiting significant effects. nih.gov
| Derivative Class | Activity | Key Findings | Reference(s) |
| Pivalate-based succinimide | Anti-inflammatory | Inhibition of COX-1, COX-2, and 5-LOX | nih.gov |
| 5-Methyl-5-phenyl-3-pyrrolidinol esters | Analgesic | Displayed analgesic properties | journalagent.com |
| Pyrrolidinomorphinan derivatives | Analgesic | Activity in writhing tests, mediated by opioid system | researchgate.net |
| N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Analgesic & Anti-inflammatory | Exhibited high in vivo effects | nih.gov |
A significant body of research has highlighted the potential of pyrrolidin-2-one derivatives as anticancer and antiproliferative agents. nih.gov These compounds have been shown to be effective against a variety of human cancer cell lines. mdpi.comnih.gov For example, a series of helicid–pyrrolidine-2-one analogues demonstrated high anticancer effects against the human SKOV3 ovarian cancer cell line. rdd.edu.iq
The antiproliferative activity of these derivatives is often linked to their ability to induce apoptosis and inhibit cell growth in cancer cells. nih.gov Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been identified as promising anticancer agents, with selectivity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. mdpi.comnih.gov One derivative in this class also showed potential as an antimetastatic agent in a wound healing assay. mdpi.comnih.gov Furthermore, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been evaluated for their in vitro anticancer activity against A549 human non-small cell lung cancer cells, with some showing notable efficacy. researchgate.net
| Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Helicid–pyrrolidine-2-one analogues | SKOV3 (ovarian) | High anticancer effect | rdd.edu.iq |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (prostate), IGR39 (melanoma) | Selective cytotoxicity, potential antimetastatic activity | mdpi.comnih.gov |
| Pyrrolidone with 3,4,5-trimethoxyphenyl moiety | A549 (lung) | In vitro anticancer activity | researchgate.net |
The pyrrolidin-2-one scaffold is a key component of several compounds with neuroprotective and CNS activity. nih.gov A notable example is piracetam, an N-substituted pyrrolidin-2-one known as a nootropic drug. rdd.edu.iq Recent studies have explored novel pyrrolidine-2-one derivatives for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.gov These compounds have shown promise in mitigating cognitive deficits in preclinical models by addressing factors like acetylcholine (B1216132) deficiency and oxidative stress. nih.gov
Furthermore, some pyrrolidine derivatives have been developed as potent sodium channel blockers, which have shown remarkable neuroprotective activity in a rat model of ischemic stroke. nih.gov The structure-activity relationship studies of these compounds have been crucial in identifying potent and selective agents. nih.gov The versatility of the pyrrolidin-2-one scaffold also extends to the development of agents for various CNS-related conditions, including epilepsy and depression. rdd.edu.iq
| Derivative Class | Activity | Proposed Mechanism/Effect | Reference(s) |
| Novel pyrrolidine-2-one derivatives | Neuroprotective | Amelioration of cognitive deficits, reduction of oxidative stress | nih.gov |
| Pyrrolidine derivatives | Neuroprotective (Ischemic Stroke) | Potent sodium channel blockade | nih.gov |
| N-substituted pyrrolidine-2-ones (e.g., Piracetam) | Nootropic | Enhancement of cognitive function | rdd.edu.iq |
Several pyrrolidin-2-one derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net These compounds can act as radical scavengers, which is a crucial mechanism for combating oxidative stress implicated in various diseases. nih.gov For instance, a series of novel pyrrolidin-2-one derivatives with adrenolytic properties were found to possess significant antioxidant effects. nih.govresearchgate.net
In another study, polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives were synthesized and tested for their antioxidant activity using the DPPH assay. nih.govchem960.com One of the derivatives, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger. nih.govchem960.com The antioxidant potential of these compounds is often attributed to their specific structural features that enable them to donate hydrogen atoms or electrons to neutralize free radicals. nih.govchem960.com
| Derivative Class | Assay | Key Findings | Reference(s) |
| Pyrrolidin-2-one with adrenolytic properties | Not specified | Significant antioxidant effect | nih.govresearchgate.net |
| 3-Hydroxy-3-pyrroline-2-ones | DPPH assay | Promising radical scavenging activity | nih.govchem960.com |
| Diphenylamine-pyrrolidin-2-one-hydrazones | FRAP assay | Higher antioxidant activity than protocatechuic acid | mdpi.comnih.gov |
Specific Target Engagement and Mechanistic Studies
While the broader class of pyrrolidin-2-one derivatives has been extensively studied, specific research on the target engagement and molecular mechanisms of 1-Amino-5-phenylpyrrolidin-2-one is not widely available in the current scientific literature. The synthesis of its parent compound, 1-aminopyrrolidin-2-one (B1281494), is documented as an intermediate for creating other derivatives. rdd.edu.iqresearchgate.net
Mechanistic insights can, however, be drawn from studies on closely related analogues. For instance, the anti-inflammatory effects of some pyrrolidin-2,5-dione derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes. nih.gov The neuroprotective actions of certain pyrrolidine derivatives have been linked to their function as sodium channel blockers, thereby preventing excessive neuronal excitation. nih.gov In the context of cancer, some pyrrolidinone derivatives have been shown to exert their antiproliferative effects by inhibiting specific kinases, such as PI3K, or by inducing apoptosis through pathways that are yet to be fully elucidated. mdpi.comnih.gov The analgesic properties of some derivatives are thought to be mediated through interaction with opioid receptors. researchgate.net
The diverse biological activities of the pyrrolidin-2-one scaffold underscore the importance of further research to elucidate the specific molecular targets and mechanisms of action for individual compounds like this compound. Such studies are crucial for the development of new therapeutic agents with improved efficacy and selectivity.
Enzyme Inhibition Studies
Derivatives of the pyrrolidine scaffold, to which "this compound" belongs, have been evaluated for their inhibitory effects on a range of enzymes implicated in various diseases.
Mcl-1: Myeloid cell leukemia sequence 1 (Mcl-1) is an anti-apoptotic protein and a significant target in cancer therapy. A series of pyrrolidine derivatives were developed and assessed as Mcl-1 inhibitors. nih.gov One compound, in particular, demonstrated potent inhibitory activity against the Mcl-1 protein, with a Ki value of 0.077μM, which was more potent than the positive control, Gossypol (Ki=0.18μM). nih.gov Another derivative showed good antiproliferative activities against PC-3 cells. nih.gov
COX and LOX: Cyclooxygenase (COX) and Lipoxygenase (LOX) are key enzymes in the inflammatory pathway. nih.govnih.gov Dual inhibitors of COX and LOX are considered promising anti-inflammatory agents as they can inhibit the production of both prostaglandins (B1171923) and leukotrienes. nih.gov While direct studies on "this compound" are limited, the broader class of compounds with related structures has been investigated for this dual inhibitory potential. nih.govnih.gov
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are targets for cancer and inflammatory diseases. nih.govnih.govmdpi.com Inhibition of HDAC1 and HDAC2 has been shown to suppress the expression of inflammatory cytokines in microglia. nih.gov Certain peptides containing a 5-methylene-2-pyrrolone modification, structurally related to the pyrrolidinone core, have been shown to inhibit HDAC1. nih.gov
Cyclin-Dependent Kinases (CDKs): While specific data on "this compound" is not available, the pyrrolidinone scaffold is a common feature in many kinase inhibitors, suggesting potential for interaction with CDKs which are central regulators of the cell cycle.
Tankyrase: Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including Wnt signaling, making them a target for cancer therapy. nih.govnih.gov Inhibitors of tankyrase can affect multiple cancer-promoting pathways. nih.gov
Glutaminyl Cyclase (QC): Human glutaminyl cyclase (hQC) is implicated in the formation of pyroglutamate-modified amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease. nih.govnih.gov Inhibition of QC is a therapeutic strategy to prevent the aggregation of these toxic Aβ species. nih.govnih.gov
Glucagon (B607659) Receptor: The glucagon receptor plays a key role in glucose homeostasis and is a target for the treatment of type 2 diabetes. The development of antagonists for this receptor is an active area of research.
Cholinesterases and BACE-1: Acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) are both key targets in Alzheimer's disease research. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Dual inhibitors of both enzymes are sought after as a multi-target approach to treating the disease. nih.gov
PI3Kβ: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, and survival. nih.govresearchgate.netnih.govresearchgate.net The p110β isoform (PI3Kβ) is a particularly interesting target for cancers that have lost the tumor suppressor PTEN. researchgate.net
Below is a table summarizing the enzyme inhibition data for related pyrrolidine derivatives:
| Enzyme Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| Mcl-1 | Pyrrolidine derivatives | Compound 18 showed a Ki of 0.077μM. | nih.gov |
Receptor Antagonism/Agonism
The interaction of "this compound" and its analogs with various cellular receptors has been explored to understand their potential therapeutic applications.
AMPA Receptor: While specific studies on "this compound" are not prominent, the modulation of AMPA receptors is a significant area of neuroscience research.
Cannabinoid Receptor 1 (CB1): The cannabinoid receptor system is involved in a wide range of physiological processes, and its modulation is a target for various therapeutic interventions.
Dual Orexin (B13118510) Receptor: Orexin receptors are involved in the regulation of sleep and wakefulness. nih.govnih.gov Dual orexin receptor antagonists are being developed for the treatment of insomnia. nih.govnih.gov
Calcitonin Gene-Related Peptide (CGRP) Type I Receptors: CGRP is a neuropeptide involved in pain transmission and vasodilation, and its receptors are a major target for migraine treatments. nih.govsigmaaldrich.comwikipedia.orgaston.ac.uknih.gov The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1). wikipedia.orgnih.gov
Investigation of Protein-Protein Interactions
The ability of "this compound" derivatives to modulate protein-protein interactions is a key area of investigation, particularly in the context of disrupting pathological cellular processes. Photo-induced cross-linking is a technique used to study these interactions. nih.gov For instance, the interaction between RNA and proteins can be initiated by π-stacking between nucleotides and aromatic amino acids like phenylalanine. nih.gov Given the phenyl group in "this compound", its potential to engage in such interactions is a subject of interest.
In Vitro Biological Assays
A variety of in vitro assays have been employed to characterize the biological effects of compounds related to "this compound."
Cell-Based Assays
Cytotoxicity, Cell Viability, and Cell Proliferation: These assays are fundamental in assessing the anti-cancer potential of new compounds. For example, a pyrrolidine derivative demonstrated antiproliferative activity against PC-3 prostate cancer cells with a Ki value of 8.45μM. nih.gov Other studies have looked at the cytoprotective effects of related compounds against oxidative stress and Aβ-induced toxicity in neuronal cell lines. nih.gov
Wound Healing: The effect of compounds on cell migration and tissue repair is often assessed using wound healing assays.
Biochemical Assays
Enzyme Activity: These assays directly measure the ability of a compound to inhibit a specific enzyme. For instance, the inhibitory activity of pyrrolidine derivatives against Mcl-1 was determined using an enzymatic assay. nih.gov Similarly, the inhibition of enzymes like COX, LOX, and HDACs is quantified through specific biochemical assays. nih.govmdpi.com
Receptor Binding: Receptor binding assays are used to determine the affinity of a compound for a particular receptor. These assays are crucial in the development of receptor antagonists or agonists.
Pre-clinical Animal Models for Mechanistic Elucidation
Pre-clinical animal models are essential for understanding the in vivo effects and mechanisms of action of potential therapeutic agents. For instance, a phenyl analogue of GABA, 1-Phenyl-2-pyrrolidinone, has been shown to have a sedative effect in rats and inhibit emotional reactions in dogs and cats. medchemexpress.com In the context of cancer, xenograft models are commonly used. For example, a PI3Kβ/δ inhibitor demonstrated significant tumor growth inhibition in a PC3 prostate tumor xenograft model. researchgate.net Similarly, Mcl-1 inhibitors have shown potent antitumor activity in multiple myeloma and acute myeloid leukemia models. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Elucidation of Key Structural Features for Biological Activity
The biological activity of pyrrolidinone derivatives is intrinsically linked to their three-dimensional structure. The non-planar, puckered nature of the saturated pyrrolidine (B122466) ring allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. nih.govnih.gov This three-dimensional coverage is a key advantage over flat, aromatic systems in the exploration of pharmacophore space. nih.gov
For the pyrrolidin-2-one scaffold, several structural elements are consistently implicated in determining biological activity:
The Lactam Carbonyl Group: The carbonyl oxygen of the pyrrolidin-2-one ring is a key hydrogen bond acceptor. In a study of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as inhibitors of the aldo-keto reductase enzyme AKR1C3, X-ray crystallography revealed that this carbonyl oxygen forms crucial hydrogen bonds with tyrosine and histidine residues in the enzyme's active site. researchgate.net
The N-1 Substituent: The substituent at the N-1 position of the pyrrolidinone ring significantly influences the compound's pharmacological profile. In the case of 1-Amino-5-phenylpyrrolidin-2-one, the N-amino group introduces a key functional handle for derivatization and a potential point of interaction with biological targets. Research on other N-substituted pyrrolidinones, such as the nootropic agent piracetam, demonstrates the importance of this position in modulating central nervous system activity. rdd.edu.iq
The C-5 Phenyl Group: The phenyl group at the C-5 position is a significant lipophilic feature that can engage in hydrophobic and van der Waals interactions within a receptor's binding pocket. The orientation of this phenyl ring relative to the pyrrolidinone core is critical.
The Pyrrolidine Ring Conformation: The conformation of the pyrrolidinone ring itself, often described as a "pseudorotation," dictates the spatial arrangement of all substituents. nih.gov This conformational preference can be influenced by the nature of the substituents at all positions.
Impact of Substituent Modifications on Pharmacological Profile
The systematic modification of substituents on the pyrrolidinone scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Modifications at the N-1 Position: The amino group of this compound is a prime site for modification. Acylation, alkylation, or incorporation into larger heterocyclic systems can dramatically alter the compound's biological activity. For instance, a study on pyrrolidin-2-one derivatives with adrenolytic properties showed that the nature of the substituent on a propyl chain attached to the N-1 position was critical for antiarrhythmic and antioxidant activity. researchgate.net
Modifications of the Phenyl Ring: Substitution on the C-5 phenyl ring can fine-tune the electronic and steric properties of the molecule. The introduction of electron-withdrawing or electron-donating groups can modulate binding affinity and metabolic stability. In a series of anticonvulsant N-(substituted phenyl)pyrrolidine-2-carboxamides, the nature and position of substituents on the phenyl ring were found to be critical for activity. researchgate.net
Modifications at Other Ring Positions: While this compound has defined substituents at N-1 and C-5, the introduction of additional groups at C-3 and C-4 is a common strategy in related series. For example, in a series of pyrrolidine-2,5-diones, substitution at the 3-position had a profound impact on anticonvulsant activity. nih.gov
The following table summarizes the observed impact of substituent modifications in various pyrrolidinone series, providing a predictive framework for the potential effects of modifying this compound.
| Position of Modification | Type of Modification | Observed Impact on Pharmacological Profile | Relevant Compound Series |
| N-1 | Introduction of a 2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl] group | Excellent antiarrhythmic and antioxidant activity | Pyrrolidin-2-one derivatives with adrenolytic properties researchgate.net |
| C-5 Phenyl Ring | Introduction of various substituents | Critical for anticonvulsant activity | N-(substituted phenyl)pyrrolidine-2-carboxamides researchgate.net |
| C-3 | Introduction of a benzhydryl or isopropyl group | Favorable anticonvulsant activity in the scPTZ test | Pyrrolidine-2,5-dione derivatives nih.gov |
| C-3 | Introduction of a methyl group or no substituent | More active in the MES test for anticonvulsant activity | Pyrrolidine-2,5-dione derivatives nih.gov |
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry is a critical determinant of biological activity, as physiological systems are inherently chiral. nih.govmdpi.com For pyrrolidinone derivatives, the stereocenters within the molecule dictate the precise three-dimensional arrangement of functional groups, which in turn governs the interactions with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov
In the case of this compound, the carbon at the C-5 position is a stereocenter. This means the compound can exist as two enantiomers, (S)-1-Amino-5-phenylpyrrolidin-2-one and (R)-1-Amino-5-phenylpyrrolidin-2-one. The absolute configuration at this center will determine the spatial orientation of the phenyl group relative to the rest of the molecule.
The differential activity of enantiomers often arises from one enantiomer having a better fit in the binding site of a target protein, allowing for more favorable interactions. It is highly probable that the (S) and (R) enantiomers of this compound would exhibit different biological activities and pharmacokinetic properties.
| Stereochemical Feature | Potential Impact on Biological Activity | Rationale based on Analogous Systems |
| Configuration at C-5 | Differential binding affinity to target proteins | One enantiomer may fit the chiral binding pocket more effectively, leading to enhanced potency. mdpi.com |
| Stereoselective metabolism | Enzymes responsible for drug metabolism are chiral and may metabolize one enantiomer at a different rate than the other. mdpi.com | |
| Stereoselective transport | Membrane transporters can exhibit stereoselectivity, affecting the cellular uptake and distribution of each enantiomer. mdpi.com |
Development of Lead Compounds and Optimization Strategies in Medicinal Chemistry
The process of discovering and developing new drugs often begins with a "hit" compound identified through screening, which is then optimized into a "lead" compound with more desirable properties. patsnap.comsk.ru The pyrrolidinone scaffold is a frequent starting point for such lead optimization campaigns due to its synthetic tractability and proven biological relevance. researchgate.net
While there is no direct evidence of this compound itself being advanced as a lead compound, its structure embodies the qualities of a valuable synthetic intermediate for generating compound libraries for screening. The primary amino group at the N-1 position is particularly amenable to a wide range of chemical modifications, allowing for the rapid generation of diverse analogs.
General lead optimization strategies that could be applied to a scaffold like this compound include:
Fragment-Based Growing: The N-amino group can be used to attach various molecular fragments to explore the chemical space around the core scaffold. nih.gov
Scaffold Hopping: The pyrrolidinone core could be replaced with other heterocyclic systems to explore novel intellectual property space and improve properties, while retaining key pharmacophoric features. patsnap.com
Bioisosteric Replacement: The phenyl group or the lactam carbonyl could be replaced with bioisosteres to enhance potency, selectivity, or metabolic stability.
Conformational Constraint: Introducing additional ring systems or bulky groups can lock the molecule into a more biologically active conformation, potentially increasing potency and reducing off-target effects.
Advanced Research Perspectives and Future Directions
Design and Synthesis of Novel Pyrrolidin-2-one Analogs with Enhanced Biological Selectivity
The versatility of the pyrrolidin-2-one core allows for extensive structural modifications to enhance biological selectivity and potency. Researchers are actively pursuing the synthesis of novel analogs to target a range of diseases with greater precision.
A key strategy involves the stereoselective synthesis of pyrrolidine (B122466) derivatives. The stereochemistry of the substituents on the pyrrolidine ring can dramatically influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins. nih.gov The development of methods for the asymmetric construction of chiral pyrrolidines is therefore crucial for creating organocatalysts and other bioactive molecules. mdpi.com
Recent research has focused on creating derivatives with specific therapeutic actions:
Enzyme Inhibition: Piperazinyl pyrrolidin-2-ones have been designed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the central nervous system, making them attractive for treating neurodegenerative diseases. researchgate.net Structure-based drug design led to the identification of compounds with high potency, such as (R)-3t, which demonstrated the ability to modulate levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) and arachidonic acid (AA) in the brain. researchgate.net Similarly, dihydropyrrolopyridinone-based inhibitors have been developed for Protein Kinase N 2 (PKN2), with some compounds showing high potency and selectivity over the closely related PKN1. cardiff.ac.uk
Anticancer Activity: Researchers have synthesized helicid–pyrrolidine-2-one analogues that exhibit significant anticancer effects against human ovarian cancer cells (skov3). rdd.edu.iq Other studies have identified spiro[pyrrolidine-3,3-oxindoles] that inhibit the growth of human breast cancer cells (MCF-7) by inducing apoptosis. nih.gov
Antimicrobial Effects: Novel amino phenyl pyrrolidin-2-one derivatives have shown selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE). rdd.edu.iq
The synthesis of these advanced analogs often involves multi-step reaction sequences, including methods like 1,3-dipolar cycloadditions, Pictet-Spengler reactions, and various cyclization strategies to construct the core pyrrolidin-2-one ring or functionalize a pre-existing one. nih.govnih.govmdpi.com
Table 1: Examples of Pyrrolidin-2-one Analogs and their Biological Targets
| Analog Class | Biological Target/Activity | Key Research Finding | Reference |
|---|---|---|---|
| Piperazinyl pyrrolidin-2-ones | Monoacylglycerol lipase (MAGL) inhibition | Identified potent and reversible inhibitors for potential treatment of CNS disorders. researchgate.net | researchgate.net |
| Dihydropyrrolopyridinones | Protein Kinase N (PKN) inhibition | Developed inhibitors with high potency for PKN2 and selectivity over PKN1. cardiff.ac.uk | cardiff.ac.uk |
| Helicid–pyrrolidine 2-one analogues | Anticancer | Showed high anticancer effect against human skov3 cell line. rdd.edu.iq | rdd.edu.iq |
| Spiro[pyrrolidine-3,3-oxindoles] | Anticancer (HDAC2 and PHB2) | Inhibited growth of human breast cancer cell line MCF-7 by inducing apoptosis. nih.gov | nih.gov |
| Novel amino phenyl pyrrolidine-2-one | Antibacterial (VRE) | Exhibited selective inhibition against vancomycin- resistant Enterococcus faecalis. rdd.edu.iq | rdd.edu.iq |
Exploration of Diverse Chemical Space for Therapeutic Applications
The concept of "chemical space" refers to the vast ensemble of all possible organic molecules that could be created and tested for biological activity. nih.govacs.org The pyrrolidin-2-one scaffold is an excellent starting point for exploring this space due to its inherent three-dimensionality. nih.gov Unlike flat, aromatic rings, the puckered nature of the pyrrolidine ring allows for substituents to be placed in precise spatial orientations, increasing the structural diversity of potential drug candidates. nih.gov
Researchers are leveraging this property to design libraries of pyrrolidin-2-one derivatives for screening against a wide range of therapeutic targets. The ability to generate stereoisomers and control the conformation of the ring through substituent choice allows for a fine-tuning of pharmacological efficacy. nih.gov This exploration is not random; it is guided by an understanding of structure-activity relationships (SAR) to navigate the chemical space more efficiently. frontiersin.org
The exploration of this chemical space has led to the discovery of pyrrolidin-2-one derivatives with potential applications in various therapeutic areas, including:
Central Nervous System Disorders: Beyond the established nootropic effects of piracetam, newer analogs are being investigated for epilepsy and neurodegenerative diseases. nih.govresearchgate.net
Infectious Diseases: The pyrrolidine scaffold is being used to develop new antibacterial agents. frontiersin.org
Oncology: The structural diversity of pyrrolidine-2-ones has been exploited to create compounds that inhibit cancer cell growth through various mechanisms. nih.gov
By systematically modifying the pyrrolidin-2-one core and exploring the resulting 3D chemical space, scientists aim to identify novel compounds with unique biological activities and improved therapeutic profiles. nih.govacs.org
Integration of Artificial Intelligence and Machine Learning in Pyrrolidin-2-one Drug Discovery
Key applications of AI and ML in this field include:
Accelerated Hit Identification and Lead Optimization: ML models can rapidly screen virtual libraries containing thousands of novel pyrrolidin-2-one analogs to predict their biological activity against specific targets. pharmaceutical-technology.com This in silico screening is significantly faster and more cost-effective than traditional high-throughput screening methods. bpasjournals.com
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new pyrrolidin-2-one-based molecules with desired pharmacological and safety profiles. nih.gov These models can learn the underlying patterns from existing active molecules to generate novel structures optimized for potency and selectivity. nih.gov
Predicting ADMET Properties: AI algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrrolidin-2-one derivatives, helping to identify candidates with better drug-like properties early in the discovery pipeline.
Target Identification: AI can analyze complex biological data, including genomic and proteomic data, to identify and validate new biological targets for which pyrrolidin-2-one derivatives could be effective. nih.gov
Development of Targeted Chemical Probes and Ligands
Targeted chemical probes are essential tools for chemical biology and drug discovery. nih.gov They are used to specifically label and study the function of proteins and other biomolecules within complex biological systems. nih.gov The pyrrolidin-2-one scaffold can be incorporated into the design of such probes to achieve high target specificity and efficacy.
A key strategy in probe development is to couple a ligand that recognizes a specific target with a reporter tag or a reactive "warhead" that forms a covalent bond with the target enzyme. nih.gov The selectivity of the probe is highly dependent on the ligand structure. nih.gov
Recent research highlights the potential for developing pyrrolidin-2-one-based probes:
Enzyme Activity Probes: Researchers have developed strategies to create activity-based probes (ABPs) that target specific enzymes. For example, piperazinyl pyrrolidin-2-one derivatives have been used to create reversible probes for the MAGL enzyme. researchgate.net These probes are crucial for understanding the enzyme's function and for screening potential inhibitors.
Kinase-Targeted Probes: The pyrrolidin-2-one scaffold has been used to develop inhibitors for kinases like LRRK2 and PKN2. cardiff.ac.ukacs.org These inhibitor scaffolds can be adapted into chemical probes by attaching a reporter group, enabling the study of kinase activity and target engagement in cells. cardiff.ac.uk
The development of customized probes based on the pyrrolidin-2-one structure will provide powerful tools to investigate the roles of their target proteins in health and disease, ultimately accelerating the discovery of new drugs. nih.gov
Q & A
Q. What spectroscopic techniques are recommended for structural elucidation of 1-Amino-5-phenylpyrrolidin-2-one, and how should data interpretation be optimized?
- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C) to map proton environments and carbon frameworks, complemented by IR spectroscopy for lactam carbonyl identification (~1680–1720 cm⁻¹). For mass spectrometry, use ESI+ or MALDI-TOF to confirm molecular ion peaks. Cross-reference spectral data with structurally analogous pyrrolidinones, such as (S)-5-(Trityloxymethyl)-2-pyrrolidinone, to resolve assignment ambiguities .
Q. How can chromatographic purity assessment be validated for pharmaceutical-grade this compound?
- Methodological Answer : Utilize reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 10 mM ammonium acetate buffer (pH 6.5 adjusted with acetic acid) . Validate against pharmacopeial reference standards (e.g., EP impurity guidelines) using spiked impurity recovery tests (90–110% acceptance range) .
Q. What stability testing protocols are appropriate for evaluating this compound under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under ICH Q1A(R2) conditions: acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (1.2 million lux-hours). Monitor degradation products via UPLC-PDA at 254 nm and correlate with mass spectral fragmentation patterns .
Q. How should solubility and partition coefficients (logP) be experimentally determined for this compound?
- Methodological Answer : Use the shake-flask method with octanol/water partitioning, analyzed via UV-Vis spectrophotometry at λmax. Validate against computational predictions (e.g., XLogP3) with <0.5 log unit deviation. For low solubility, employ nephelometric titration in biorelevant media (FaSSIF/FeSSIF) .
Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?
- Methodological Answer : Leverage lactamization of 5-phenyl-2-pyrrolidone precursors via Buchwald-Hartwig amination. Optimize catalyst loading (e.g., Pd(OAc)₂/XPhos, 2–5 mol%) and temperature (80–100°C) using DoE (Design of Experiments) with ANOVA to identify critical factors (p<0.05) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer : Collect diffraction data on a Bruker APEXII diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K. Refine structures via SHELXL , focusing on Flack parameters for absolute configuration. Compare bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles with related compounds like 1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one .
Q. What strategies reconcile discrepancies between DFT-calculated NMR shifts and experimental data?
- Methodological Answer : Perform geometry optimization at the B3LYP/6-311+G(d,p) level in implicit solvent (SMD model). Calculate NMR chemical shifts with GIAO approximation. If deviations exceed 0.3 ppm for ¹H or 3 ppm for ¹³C, re-examine conformational sampling or consider solid-state effects via CP-MAS NMR .
Q. How can tautomeric equilibria of this compound in solution be quantified?
- Methodological Answer : Use variable-temperature ¹H NMR (298–213 K) to slow exchange rates. Integrate peak areas for tautomeric forms (e.g., lactam vs. iminol) and calculate ΔG‡ via Eyring analysis. Validate with DFT-derived transition states (M06-2X/def2-TZVP) and compare to crystallographic bond lengths in the solid state .
Q. What experimental designs are critical for studying non-covalent interactions (e.g., hydrogen bonding) in crystalline forms?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) and 2D fingerprint plots from X-ray data. Quantify intermolecular contacts (e.g., N–H⋯O=C, <2.0 Å) and compare with Cambridge Structural Database (CSD) entries. Use SHELXL's TWIN/BASF commands to refine disordered hydrogen-bonding networks .
Q. How can reaction mechanisms involving this compound be validated using kinetic isotope effects (KIEs)?
- Methodological Answer :
Synthesize deuterated analogs at reactive positions (e.g., NH₂ → ND₂). Measure rate constants (kH/kD) via stopped-flow UV/Vis or LC-MS. Primary KIEs (>2) suggest bond-breaking in the rate-determining step. Compare with DFT-computed transition states (IRC analysis) to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
